molecular formula C20H26N4O5S B1206944 Glisolamide CAS No. 24477-37-0

Glisolamide

Cat. No.: B1206944
CAS No.: 24477-37-0
M. Wt: 434.5 g/mol
InChI Key: GZKDXUIWCNCNBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glisolamide involves the reaction of a sulfonamide with a suitable isocyanate to form the sulfonylurea structure. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Glisolamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glisolamide has several scientific research applications, including:

Mechanism of Action

Glisolamide exerts its effects by binding to the sulfonylurea receptor on the pancreatic beta cells. This binding blocks the ATP-sensitive potassium channels, leading to cell depolarization and subsequent insulin release. The increased insulin secretion helps lower blood glucose levels in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

  • Tolbutamide
  • Chlorpropamide
  • Glibenclamide
  • Glipizide
  • Gliclazide

Comparison: Glisolamide is unique among sulfonylureas due to its specific chemical structure, which provides a balance between potency and duration of action. Compared to other sulfonylureas, this compound has a higher potency and a more favorable pharmacokinetic profile, making it effective at lower doses .

Biological Activity

Glisolamide is a compound that has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is classified as a sulfonylurea derivative, primarily functioning as an insulin secretagogue. Its mechanism involves stimulating insulin release from pancreatic beta cells, making it a candidate for managing type 2 diabetes mellitus (T2DM) and potentially other metabolic conditions.

The primary mechanism of action of this compound is through the inhibition of ATP-sensitive potassium channels (K_ATP channels) in the pancreatic beta cells. This inhibition leads to depolarization of the cell membrane, resulting in calcium influx and subsequent insulin secretion. Additionally, this compound may have effects on other metabolic pathways, including lipid metabolism and glucose homeostasis.

Efficacy in Type 2 Diabetes Mellitus

A series of randomized controlled trials (RCTs) have evaluated the efficacy of this compound in patients with T2DM. In one notable study involving 1,200 participants, this compound demonstrated a significant reduction in HbA1c levels compared to placebo, with an average decrease of 1.5% over six months. The study also reported improvements in fasting plasma glucose levels and overall glycemic control.

StudyParticipantsDurationHbA1c Reduction (%)Fasting Plasma Glucose Reduction (mg/dL)
RCT11,2006 months1.530
RCT280012 months1.835

Safety Profile

This compound's safety profile has been assessed in various clinical trials. Common adverse effects include hypoglycemia, gastrointestinal disturbances, and weight gain. A meta-analysis encompassing multiple studies indicated that approximately 15% of patients experienced hypoglycemic events, primarily in those with renal impairment.

Case Study 1: Efficacy in Elderly Patients

A case study focusing on elderly patients with T2DM highlighted the effectiveness of this compound in managing blood sugar levels without significant adverse effects on renal function. Over a one-year period, patients showed sustained improvements in glycemic control with no increase in hospitalization rates due to hypoglycemia.

Case Study 2: Combination Therapy

Another case study examined the use of this compound in combination with metformin. The results suggested that this combination therapy was more effective than either drug alone, leading to a greater reduction in HbA1c levels and improved patient adherence due to better overall glycemic control.

Molecular Interactions

Recent studies have utilized molecular docking techniques to explore the interactions between this compound and its target proteins. These studies suggest that this compound forms stable complexes with K_ATP channels and other metabolic enzymes, enhancing its pharmacological efficacy.

Properties

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-14-13-18(23-29-14)19(25)21-12-11-15-7-9-17(10-8-15)30(27,28)24-20(26)22-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3,(H,21,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKDXUIWCNCNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179245
Record name Glisolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24477-37-0
Record name Glisolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24477-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glisolamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024477370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glisolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLISOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83U6T74XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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